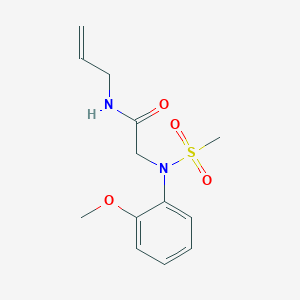![molecular formula C22H36N4O B4986874 N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound is commonly referred to as BMT-119488 and is known for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
BMT-119488 acts as a selective antagonist of the dopamine D3 receptor. It also has affinity for the serotonin 5-HT1A receptor and the α2-adrenergic receptor. BMT-119488 has been shown to inhibit the release of dopamine and glutamate in the brain, which contributes to its antipsychotic and analgesic effects.
Biochemical and Physiological Effects:
BMT-119488 has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. BMT-119488 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the development and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMT-119488 is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various medical conditions. However, one of the limitations of BMT-119488 is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BMT-119488. One area of interest is its potential use in the treatment of addiction. BMT-119488 has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases. BMT-119488 has been shown to increase the levels of BDNF, which could have neuroprotective effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of BMT-119488 to optimize its therapeutic potential.
Conclusion:
In conclusion, BMT-119488 is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potent antipsychotic, analgesic, and anti-inflammatory properties. BMT-119488 acts as a selective antagonist of the dopamine D3 receptor and has several biochemical and physiological effects. Despite its limitations, BMT-119488 has several potential therapeutic applications and future directions for research.
Synthesemethoden
The synthesis of BMT-119488 is a complex process that involves several steps. The first step involves the synthesis of 6-methyl-2-pyridinylmethylamine, which is then reacted with 1,4-bis(4-chlorobenzyl)piperazine to produce 1-(6-methyl-2-pyridinylmethyl)-4-(4-chlorobenzyl)piperazine. This compound is then reacted with butyl isocyanate to produce N-butyl-1-(6-methyl-2-pyridinylmethyl)-4-(4-chlorobenzyl)piperazine-4-carboxamide. Finally, the chloro group is replaced with an amino group to produce BMT-119488.
Wissenschaftliche Forschungsanwendungen
BMT-119488 has been extensively researched for its potential therapeutic applications in various medical conditions. It has been found to have potent antipsychotic, analgesic, and anti-inflammatory properties. BMT-119488 has also been shown to be effective in the treatment of neuropathic pain, depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-butyl-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-3-4-12-23-22(27)19-8-15-26(16-9-19)21-10-13-25(14-11-21)17-20-7-5-6-18(2)24-20/h5-7,19,21H,3-4,8-17H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZGXSRKRZWSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2CCN(CC2)CC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

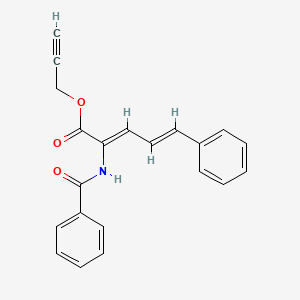
methanone](/img/structure/B4986807.png)


![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
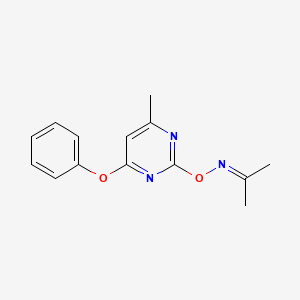
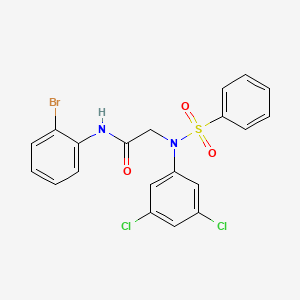
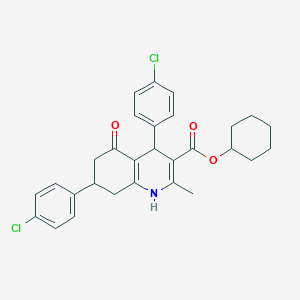
![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)
![5-[bis(2-chloroethyl)amino]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B4986877.png)
